N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9-6-14(18-15(20)16-9)23-8-13(19)17-11-5-4-10(21-2)7-12(11)22-3/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVQGOCLNWHBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxyaniline, is reacted with acetic anhydride to form N-(2,4-dimethoxyphenyl)acetamide.
Synthesis of the Pyrimidinyl Intermediate: 6-methyl-2-oxo-1H-pyrimidine-4-thiol is synthesized from appropriate precursors through a series of condensation and cyclization reactions.
Coupling Reaction: The two intermediates are coupled under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines, including this compound, exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential use in treating bacterial infections.
Anticancer Potential
The compound has been studied for its cytotoxic effects on various cancer cell lines. Investigations reveal that it can induce apoptosis and inhibit cell proliferation in cancer cells while sparing normal cells. For example, studies have demonstrated that tetrahydropyrimidine derivatives can exhibit IC50 values ranging from 0.3 to 1.2 µM against leukemia cell lines .
Enzyme Inhibition
N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step reactions, including the condensation of aromatic amines with carbonyl compounds under controlled conditions. The mechanisms of action for its biological activities often involve:
- Binding to Biological Targets : The structural features allow interaction with specific receptors or enzymes.
- Disruption of Cellular Processes : Antimicrobial action is likely due to interference with essential microbial functions.
Case Study 1: Anticancer Activity
A study evaluated the effects of a structurally similar compound on acute biphenotypic leukemia MV4-11 cells. Results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, highlighting the compound's potential in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against various pathogens, showing promising results with MIC values significantly lower than standard antibiotics. This indicates the potential for developing new antimicrobial agents based on this compound's structure .
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant activity against E. coli and S. aureus; MIC ~256 µg/mL |
| Anticancer | Cytotoxicity in cancer cell lines; IC50 values between 0.3 - 1.2 µM |
| Enzyme Inhibition | Potential inhibition of acetylcholinesterase; relevance in neurodegeneration |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The sulfanyl and pyrimidinyl groups may play a crucial role in binding to the target site and exerting the desired effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of sulfanyl-acetamide derivatives, which vary in their aryl and heterocyclic substituents. Below is a systematic comparison with structurally related compounds:
Substituent Variations on the Aryl Ring
- The 4,6-diaminopyrimidine group enhances hydrogen-bonding capacity compared to the 6-methyl-2-oxo-pyrimidine in the target compound .
- N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide () :
The dichlorophenyl group increases lipophilicity (logP) and may improve membrane permeability. The 4-methyl-6-oxo-pyrimidine core is structurally analogous to the target compound but lacks the 2-oxo group, altering tautomeric equilibria . - N-(2-Fluorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide (): Fluorine’s electronegativity enhances dipole interactions and bioavailability.
Modifications to the Pyrimidinone Core
- 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (): The trifluoromethylbenzothiazole group introduces strong electron-withdrawing effects and rigidity, likely improving binding to hydrophobic pockets in enzymes. The pyrimidinone’s 4-oxo group is retained, preserving keto-enol tautomerism .
- N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide () :
The sulfonyl group at position 5 of the pyrimidine ring increases polarity and may act as a hydrogen-bond acceptor. This modification could alter pharmacokinetic profiles compared to the target compound .
Key Research Findings
- Tautomerism: The 2-oxo-1,2-dihydropyrimidin-4-yl group allows keto-enol tautomerism, which is critical for binding to enzymes like kinases or dihydrofolate reductase .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on available research findings, including mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A dimethoxyphenyl group.
- A thiazolidinone moiety linked to a pyrimidine derivative.
The molecular formula is .
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cellular models .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, studies on related compounds show inhibition of tyrosinase, which is crucial in melanin synthesis .
- Antiviral Potential : Similar N-Heterocyclic compounds have been explored for antiviral activities, suggesting a potential role for this compound in targeting viral replication mechanisms .
Antioxidant Activity
A study evaluating the antioxidant capacity of related compounds found that they significantly reduced ROS levels and exhibited radical scavenging activities. The EC50 values ranged from 130 to 263 μM in various assays, indicating moderate potency .
Enzyme Inhibition
In vitro studies have shown that derivatives of this compound can inhibit tyrosinase with varying degrees of effectiveness. For example:
| Compound | Tyrosinase Inhibition (%) | EC50 (μM) |
|---|---|---|
| Compound A | 85% at 100 μM | 150 |
| Compound B | 90% at 50 μM | 120 |
| N-(2,4-dimethoxyphenyl)-... | TBD | TBD |
Antiviral Activity
Compounds structurally related to this compound have shown promise as antiviral agents. For instance, modifications to the pyrimidine ring have enhanced activity against HIV reverse transcriptase by up to 2.5-fold compared to standard drugs .
Case Studies
- Case Study on Melanogenesis : A study focused on the anti-melanogenic effects of similar compounds demonstrated that they could significantly reduce melanin production in B16F10 melanoma cells through tyrosinase inhibition and modulation of melanogenesis-related proteins .
- Antioxidant Efficacy : In a cellular model of oxidative stress, a related compound displayed a reduction in ROS levels by approximately 50% at concentrations around 100 μM, showcasing its potential as an antioxidant agent .
Q & A
Q. Advanced
- Multi-Scan Absorption Corrections : Tools like SADABS minimize errors from crystal decay or anisotropic effects .
- Refinement Protocols : SHELXL2016 refines structures using least-squares matrix methods, with R-factor thresholds (<0.05 for R[F² > 2σ(F²)]) ensuring accuracy .
- Symmetry Validation : PLATON checks for missed symmetry operations (e.g., space group P21/c) to avoid misinterpretation of unit cell parameters (e.g., a = 18.220 Å, β = 108.761°) .
How can researchers investigate the electronic effects of substituents on the reactivity of the pyrimidinone ring?
Q. Advanced
- Substituent Hammett Studies : Correlate σ values of substituents (e.g., methoxy vs. chloro) with reaction rates in nucleophilic attacks.
- DFT Calculations : Analyze charge distribution on the pyrimidinone ring (e.g., electron-deficient C-4 due to the 2-oxo group) to predict regioselectivity .
- Kinetic Isotope Effects (KIEs) : Use deuterated analogs to probe hydrogen-bonding interactions in transition states .
What are the key structural features of this compound confirmed by X-ray crystallography?
Basic
Crystallographic data reveal:
- Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the dihydropyrimidinone ring (N···O distance: 2.89 Å) .
- Torsional Angles : The sulfanyl-acetamide linker adopts a gauche conformation (C–S–C–O angle: 112.5°), influencing molecular packing .
- Unit Cell Parameters : Monoclinic system (P21/c) with Z = 8 and V = 2748.9 ų .
What strategies are effective in analyzing reaction mechanisms involving sulfur-containing intermediates?
Q. Advanced
- Trapping Experiments : Use acrylonitrile to detect thiyl radical intermediates via ESR spectroscopy.
- Computational Modeling : Identify transition states for sulfur nucleophile attacks (e.g., thiolate ion addition to α,β-unsaturated carbonyls) .
- Isotopic Labeling : ³⁴S-labeled reactants track sulfur migration pathways in mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
